molecular formula C20H19N3O3 B5771172 2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one

2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one

Cat. No.: B5771172
M. Wt: 349.4 g/mol
InChI Key: IFNZLEQPOUBLAQ-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazinones Phthalazinones are characterized by a phthalazine ring bearing a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholin-4-ylcarbonyl Group: The morpholin-4-ylcarbonyl group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the phthalazinone core.

    Methylation: The final step involves the methylation of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one: This compound shares a similar phthalazinone core but differs in the substituents attached to the core structure.

    2-methyl-4-(morpholin-4-ylcarbonyl)aniline: Another related compound with a similar morpholin-4-ylcarbonyl group but different core structure.

Uniqueness

2-methyl-4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-[4-(morpholine-4-carbonyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-22-20(25)17-5-3-2-4-16(17)18(21-22)14-6-8-15(9-7-14)19(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNZLEQPOUBLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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